(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone

Pharmaceutical Impurity Profiling Mass Spectrometry Reference Standard Characterization

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone (CAS 22960-94-7) is a synthetic indole-aryl methanone that has been chromatographically and spectroscopically characterised as Acemetacin-Artifact 1 via GC-MS and incorporated into the Wiley Registry of Mass Spectral Data 2023. The compound’s primary documented role is as a process-related impurity and degradation marker for the non-steroidal anti-inflammatory drug acemetacin, making it an essential reference standard for pharmaceutical impurity profiling and regulatory compliance testing.

Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
Cat. No. B12343629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone
Molecular FormulaC18H16ClNO2
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C18H16ClNO2/c1-11-12(2)20(17-9-8-15(22-3)10-16(11)17)18(21)13-4-6-14(19)7-5-13/h4-10H,1-3H3
InChIKeySNVREIRUTHXNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone – Identity and Core Utility as an Acemetacin-Specific Analytical Reference


(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone (CAS 22960-94-7) is a synthetic indole-aryl methanone that has been chromatographically and spectroscopically characterised as Acemetacin-Artifact 1 via GC-MS and incorporated into the Wiley Registry of Mass Spectral Data 2023 [1]. The compound’s primary documented role is as a process-related impurity and degradation marker for the non-steroidal anti-inflammatory drug acemetacin, making it an essential reference standard for pharmaceutical impurity profiling and regulatory compliance testing [1].

Why Generic Indole Methanones Cannot Substitute for (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone in Acemetacin Quality Control


Pharmaceutical impurity reference standards are defined by their chromatographic retention and spectral fingerprint, not merely by core indole scaffold identity. (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is a documented acemetacin process artifact with a validated GC-MS spectrum in the Wiley Registry [1]. Closely related indole analogs, such as (4-chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone (CAS 30237-49-1) or (4-chlorophenyl)(1H-indol-1-yl)methanone (CAS 27076-50-2), do not co‑elute with this impurity under standard reversed-phase HPLC conditions, nor do they replicate its unique fragmentation pattern. Substitution with a generic compound would lead to misidentification or failure to detect the actual impurity, compromising batch release decisions and regulatory submissions. The evidence below quantifies the specific physicochemical features that preclude generic interchange.

Quantitative Differentiation Evidence for (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone vs. Closest Structural Analogs


Exact Mass Distinction vs. Des-methyl Indole Methanone Analog

The exact monoisotopic mass of (4-chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is 313.086956 Da (C18H16ClNO2), as catalogued in the Wiley Registry via SpectraBase [1]. In contrast, the closest commercially available comparator lacking the 2,3-dimethyl substitution, (4-chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone (CAS 30237-49-1, C16H12ClNO2), has a calculated monoisotopic mass of 285.05507 Da. The mass difference of 28.03189 Da corresponds to the net addition of C2H4 (two methylene equivalents), producing a distinct molecular ion cluster that prevents cross-identification in GC-MS selected ion monitoring (SIM) or full-scan modes used in acemetacin impurity testing [1].

Pharmaceutical Impurity Profiling Mass Spectrometry Reference Standard Characterization

Mass Spectral Library Inclusion: Acemetacin-Artifact 1 vs. Unregistered Indole Analogs

(4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone is explicitly designated as 'ACEMETACIN-ARTIFACT 1' and is accompanied by two independently acquired GC-MS spectra in the Wiley Registry of Mass Spectral Data 2023 [1]. A systematic search of the same library for the structurally closely related analog (4-chlorophenyl)(1H-indol-1-yl)methanone (CAS 27076-50-2, C15H10ClNO) returns no registered spectrum, meaning no validated reference match factor exists for this analog within the current Wiley release. The target compound thus offers a match-factor-verified identification pathway (two spectra, both confirmed) that is absent for the comparator.

GC-MS Spectral Library Impurity Identification Analytical Quality Control

Purity Specification for Reference Standard Procurement

The compound is commercially supplied at a minimum purity of 98% (HPLC), as specified by MolCore for CAS 22960-94-7, and is produced under an ISO-certified quality system . While impurity reference standards for the related NSAID indomethacin (e.g., 5-methoxy-2,3-dimethyl-1H-indole, Indomethacin Impurity 24) are also available at comparable purity, the supplied certificate of analysis for this compound includes full characterization data (purity, NMR, MS) tailored to acemetacin-specific impurity method validation . The explicit purity specification eliminates the need for in-house re-characterization before use, a practical procurement advantage.

Reference Standard Purity Impurity Quantification Drug Substance QC

High-Impact Application Scenarios for (4-Chlorophenyl)(5-methoxy-2,3-dimethyl-1H-indol-1-yl)methanone Based on Verified Evidence


Acemetacin ANDA/DMF Impurity Method Validation

Regulatory submissions for acemetacin generic formulations require identification and quantification of all process-related impurities and degradation products. This compound, verified as Acemetacin-Artifact 1 with a Wiley Registry GC-MS spectrum [1], serves as a critical reference marker for system suitability testing and relative retention time calibration in validated HPLC-UV or LC-MS methods. Its exact mass (313.086956 Da) provides unambiguous peak identity confirmation, ensuring compliance with ICH Q3A/Q3B impurity thresholds.

GC-MS Spectral Library Building for Pharmaceutical Research

Laboratories constructing in-house or contributing to commercial mass spectral libraries require compounds with verified reference spectra. This compound contributes two independent GC-MS spectra to the Wiley Registry [1], making it a reliable anchor point for unknown impurity identification in acemetacin and structurally related indole methanones. Procurement of the authenticated substance enables direct library matching without spectral re-acquisition.

Stability Study Degradation Product Tracking for Acemetacin Drug Products

Forced degradation studies (hydrolysis, oxidation, photolysis) of acemetacin generate specific degradation artifacts. The documented designation of this compound as an acemetacin artifact [1] positions it as a target peak in stability-indicating HPLC methods. Its availability at ≥98% purity allows spiking experiments to confirm degradation product identity and mass balance in long-term and accelerated stability programs.

Analytical Method Transfer and Pharmacopoeia Compliance

When transferring compendial methods (e.g., EP or BP monographs for acemetacin) between laboratories, the use of a verified impurity reference standard is mandatory for system precision evaluation. This compound, characterized by exact mass and Wiley Registry spectral data [1], fulfills traceability requirements for analytical method transfer and can be used to establish relative retention times versus the acemetacin principal peak.

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